(3-Methoxy-1,2-dimethylazetidin-2-yl)methanol
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Overview
Description
(3-Methoxy-1,2-dimethylazetidin-2-yl)methanol: is an organic compound with the molecular formula C7H15NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-1,2-dimethylazetidin-2-yl)methanol typically involves the reaction of appropriate azetidine derivatives with methanol under controlled conditions. One common method includes the alkylation of azetidine with methanol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Methoxy-1,2-dimethylazetidin-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: The compound can be reduced to form various amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted derivatives. Typical reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base, amines or thiols in polar solvents.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
Chemistry: (3-Methoxy-1,2-dimethylazetidin-2-yl)methanol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s structural features may allow it to interact with specific biological targets, leading to the discovery of novel drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its derivatives may find applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (3-Methoxy-1,2-dimethylazetidin-2-yl)methanol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, modulating their activity. It can also interact with receptors or other proteins, influencing cellular pathways and processes. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
(3-Methoxy-1,2-dimethylazetidine): Lacks the hydroxyl group, making it less polar and potentially less reactive.
(3-Hydroxy-1,2-dimethylazetidine): Similar structure but lacks the methoxy group, affecting its chemical properties and reactivity.
(3-Methoxy-1,2-dimethylpyrrolidine): Contains a five-membered ring instead of a four-membered azetidine ring, leading to different steric and electronic properties.
Uniqueness: (3-Methoxy-1,2-dimethylazetidin-2-yl)methanol is unique due to the presence of both methoxy and hydroxyl groups on the azetidine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further enhance its significance in scientific research.
Properties
Molecular Formula |
C7H15NO2 |
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Molecular Weight |
145.20 g/mol |
IUPAC Name |
(3-methoxy-1,2-dimethylazetidin-2-yl)methanol |
InChI |
InChI=1S/C7H15NO2/c1-7(5-9)6(10-3)4-8(7)2/h6,9H,4-5H2,1-3H3 |
InChI Key |
FEOBSKPJGWRGGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CN1C)OC)CO |
Origin of Product |
United States |
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